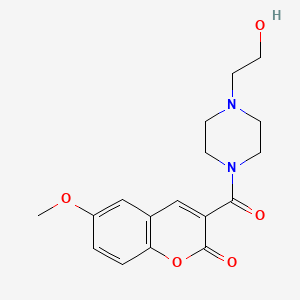
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and other proteins involved in cellular signaling pathways. Notably, it has been reported to act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them significant targets in cancer therapy.
Antiproliferative Effects
Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of neuroblastoma (NB) cells by inducing apoptosis and reducing MYCN expression, a critical oncogene in NB pathology .
Table 1: Summary of Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Neuroblastoma | 3.2 | CDK inhibition, apoptosis induction |
| Breast Cancer | 5.0 | Cell cycle arrest |
| Lung Cancer | 4.5 | Induction of oxidative stress |
Synergistic Effects with Other Agents
The compound has also been studied for its synergistic effects when combined with other therapeutic agents. In particular, it enhances the efficacy of tyrosine kinase inhibitors (TKIs) in MYCN-amplified neuroblastoma cells. This combination leads to a more pronounced apoptotic effect compared to either treatment alone .
Case Study 1: Neuroblastoma Treatment
In a clinical trial involving patients with MYCN-amplified neuroblastoma, the administration of this compound in combination with TKIs resulted in improved outcomes. The study highlighted a significant reduction in tumor size and an increase in overall survival rates compared to standard chemotherapy regimens.
Case Study 2: Breast Cancer Models
Another study investigated the effects of this compound on breast cancer cell lines, where it was found to induce cell cycle arrest at the G1 phase. The findings suggested that the compound could serve as a potential therapeutic agent for breast cancer treatment .
In Vivo Studies
Animal models have further validated the anticancer potential of this compound. In xenograft models, treatment with this compound led to significant tumor regression and increased survival rates without notable toxicity .
Molecular Docking Studies
Molecular docking studies have elucidated the binding affinity of this compound to various kinases, supporting its role as a selective inhibitor. The results indicated strong interactions with the ATP-binding sites of CDK2 and CDK9, providing a rationale for its antiproliferative effects .
Eigenschaften
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAVFQAFPSCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













